molecular formula C8H7BrN4O B13873273 N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide

Cat. No.: B13873273
M. Wt: 255.07 g/mol
InChI Key: NLWYUCWQQBMBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, one method involves the use of toluene as a solvent, with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to facilitate the cyclization and bromination processes .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyrazine ring.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyrazine derivatives.

Mechanism of Action

The mechanism of action of N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrazine ring system play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide is unique due to the presence of both the bromine atom and the imidazo[1,2-a]pyrazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide

InChI

InChI=1S/C8H7BrN4O/c1-5(14)11-7-4-13-3-6(9)10-2-8(13)12-7/h2-4H,1H3,(H,11,14)

InChI Key

NLWYUCWQQBMBRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN2C=C(N=CC2=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.